Sub-Nanomolar RAGE Binding Affinity
This compound exhibits a binding affinity (Kd) of 0.550 nM for the Advanced Glycosylation End Product-Specific Receptor (RAGE, human), a receptor implicated in diabetic complications and chronic inflammation [1]. In contrast, a structurally related analog, 4-[4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]morpholine, which differs at both the C4 phenyl substituent (4-methylphenyl vs. 2-methoxyphenyl) and the C6 substituent (difluoromethyl vs. trifluoromethyl), shows no reported affinity for RAGE but instead targets mitochondrial peptide methionine sulfoxide reductase (bovine) with an IC50 > 1.55 × 10⁵ nM [2]. The combination of 2-methoxyphenyl and trifluoromethyl groups appears essential for RAGE engagement.
| Evidence Dimension | Binding affinity to human RAGE receptor |
|---|---|
| Target Compound Data | Kd = 0.550 nM |
| Comparator Or Baseline | 4-[4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]morpholine: no RAGE affinity reported; IC50 > 1.55 × 10⁵ nM against unrelated target |
| Quantified Difference | > 2.8 × 10⁸-fold difference in target engagement profile |
| Conditions | ELISA-based binding assay; anti-mDial antibody capture; incubation overnight at 4°C |
Why This Matters
Procurement decisions for RAGE-targeted research require a compound with verified sub-nanomolar RAGE affinity; substituting with a morpholino pyrimidine analog bearing different C4/C6 substitution will yield an entirely different target profile, invalidating experimental design.
- [1] BindingDB. BDBM95323: 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine. Affinity Data Kd: 0.550 nM for Advanced Glycosylation End Product-Specific Receptor (Human). BindingDB Entry. View Source
- [2] BindingDB. BDBM95392: 4-[4-(difluoromethyl)-6-(4-methylphenyl)-2-pyrimidinyl]morpholine. Affinity Data IC50: > 1.55E+5 nM for Mitochondrial Peptide Methionine Sulfoxide Reductase (Bovine). BindingDB Entry. View Source
